molecular formula C15H18N2O3S B144076 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil CAS No. 132774-45-9

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil

Cat. No. B144076
M. Wt: 306.4 g/mol
InChI Key: CJUYXNGOWAETEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil, also known as EETU, is a synthetic compound that belongs to the family of thio-uracil derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.

Mechanism Of Action

The mechanism of action of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is not fully understood. However, it has been proposed that 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil exerts its biological activity by inhibiting the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil may also interfere with the function of ribonucleotide reductase, an enzyme that is crucial for the synthesis of DNA precursors.

Biochemical And Physiological Effects

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell proliferation and apoptosis. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages And Limitations For Lab Experiments

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is also highly soluble in organic solvents, which makes it suitable for use in a variety of assays. However, 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil also has low water solubility, which can make it difficult to use in aqueous-based assays.

Future Directions

There are several future directions for the study of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil. One area of research is the development of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil. Understanding the molecular pathways involved in the biological activity of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil could lead to the development of new drugs with improved therapeutic potential. Finally, the use of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil in combination with other drugs or therapies could enhance its efficacy and reduce the risk of toxicity.
Conclusion:
In conclusion, 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is a synthetic compound with potential applications in medicinal chemistry and drug development. It has been extensively studied for its antiviral, antibacterial, antifungal, and anticancer properties. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil exerts its biological activity by inhibiting thymidylate synthase and ribonucleotide reductase, although the mechanism of action is not fully understood. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has several advantages for lab experiments, but also has some limitations. Future research directions include the development of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil derivatives, investigation of its mechanism of action, and the use of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil in combination with other drugs or therapies.

Synthesis Methods

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can be synthesized through a multi-step process involving the reaction of 5-ethyluracil with ethyl chloroformate and phenylthiourea. The resulting intermediate is then treated with sodium methoxide to yield the final product. The purity and yield of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can be improved by using different solvents and reaction conditions.

Scientific Research Applications

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and antifungal properties. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has also been investigated for its potential use as an anticancer agent. Studies have shown that 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

CAS RN

132774-45-9

Product Name

5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

1-(ethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O3S/c1-3-12-13(18)16-15(19)17(10-20-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,19)

InChI Key

CJUYXNGOWAETEX-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2

Other CAS RN

132774-45-9

synonyms

5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil
E-EPU

Origin of Product

United States

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